benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate

Description

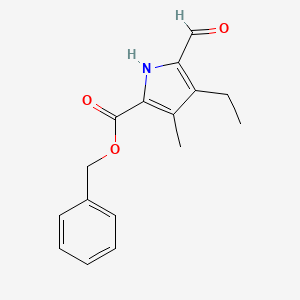

Benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound featuring a pyrrole core substituted with ethyl, formyl, methyl, and benzyl ester groups. Its molecular structure (Figure 1) includes:

- A pyrrole ring (aromatic five-membered ring with one nitrogen atom).

- 4-Ethyl and 3-methyl substituents, contributing steric bulk and lipophilicity.

- A benzyl ester at position 2, influencing solubility and metabolic stability.

This compound’s structural complexity makes it relevant in medicinal chemistry and materials science, particularly for applications requiring tailored electronic properties or bioactivity .

Properties

IUPAC Name |

benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-3-13-11(2)15(17-14(13)9-18)16(19)20-10-12-7-5-4-6-8-12/h4-9,17H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXYAGCYQBAFHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

965-20-8 | |

| Record name | BENZYL 4-ETHYL-5-FORMYL-3-METHYL-2-PYRROLECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride can yield the desired ester. The formyl group can be introduced via a Vilsmeier-Haack reaction using DMF and POCl3 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

Oxidation: 4-ethyl-5-carboxy-3-methyl-1H-pyrrole-2-carboxylate

Reduction: Benzyl 4-ethyl-5-hydroxymethyl-3-methyl-1H-pyrrole-2-carboxylate

Substitution: 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid

Scientific Research Applications

Benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: It can be used in the study of enzyme-catalyzed reactions involving pyrrole derivatives.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Substituent Effects

The compound’s uniqueness arises from its substituent arrangement. Below is a comparative analysis with analogous pyrrole derivatives and related heterocycles:

Table 1: Structural and Functional Comparison

Functional Group Impact on Properties

- Formyl Group (Position 5) : Enhances electrophilicity and participation in hydrogen bonding, influencing crystal packing and solubility .

- Benzyl Ester vs. Ethyl Ester : The benzyl group increases lipophilicity and metabolic stability compared to ethyl esters, which are more prone to hydrolysis .

- Ethyl/Methyl vs. Bulky Substituents : Linear alkyl groups (e.g., propyl in ) improve crystallinity, while branched groups (e.g., ethyl/methyl in the target compound) may hinder packing, reducing melting points.

Research Findings and Data

Hydrogen-Bonding Patterns

The 5-formyl group can act as both a hydrogen-bond acceptor (via carbonyl) and donor (via aldehyde proton), enabling diverse supramolecular architectures. This contrasts with cyano or nitro groups, which primarily accept hydrogen bonds .

Biological Activity

Benzyl 4-ethyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C16H17NO3

- Molecular Weight : 271.31 g/mol

- CAS Number : 965-20-8

The compound features a pyrrole ring with a formyl group at the 5-position and an ethyl group at the 4-position, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially modulating their activity through competitive or non-competitive inhibition mechanisms.

- Antitumor Activity : Studies indicate that pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential utility as anticancer agents. The specific interactions at the molecular level are still being elucidated .

- Binding Affinity : Interaction studies have demonstrated that this compound can bind to specific receptors and enzymes, influencing their function and leading to downstream biological effects.

Antitumor Effects

Recent research has highlighted the antitumor potential of this compound:

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.

Enzyme Interaction Studies

The compound has been utilized in enzyme-catalyzed reactions involving pyrrole derivatives, demonstrating its role as a substrate or inhibitor in various biochemical pathways .

Comparative Analysis with Similar Compounds

A comparative study with structurally similar compounds reveals unique features of this compound:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| This compound | Formyl and ester groups; pyrrole ring | Notable antitumor activity |

| Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | Lacks benzyl substitution; simpler structure | Lower cytotoxicity against cancer cells |

| Benzyl 4-Ethyl-5-formyl-3-methylpyrrole | Similar structure but lacks carboxylic acid functionality | Limited enzyme interaction |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis Methods : The compound can be synthesized using various methods including thallium (III) nitrate on Montmorillonite clay, showcasing its versatility in synthetic chemistry .

- Biological Evaluations : In vitro studies have demonstrated its effectiveness against multiple cancer cell lines, supporting its potential as an anticancer agent .

- Structural Characterization : X-ray crystallography has provided insights into the molecular interactions and structural integrity of the compound, emphasizing its hydrogen bonding capabilities which may enhance its biological efficacy .

Q & A

Q. Table 1: Representative Synthesis Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrrole ring formation | Ethyl acetoacetate, NH₄OAc, reflux | 70-85 | |

| Formylation | POCl₃, DMF, 0°C → RT | 60-75 | |

| Benzylation | Benzyl bromide, NaH, DMF, 0°C → RT | 80-90 |

How can hydrogen bonding patterns in this compound be systematically analyzed for crystal engineering?

Advanced Research Question

Hydrogen bonding networks are critical for crystal packing and stability. Methodological steps include:

- Graph Set Analysis : Assign descriptors (e.g., D , R₂²(8) ) to categorize hydrogen bonds based on donor-acceptor distances and angles .

- X-ray Diffraction : Use SHELXL for refinement to identify intermolecular interactions (e.g., N–H···O=C and C–H···O) .

- DFT Calculations : Validate hydrogen bond strengths and geometries using B3LYP/6-31G(d) basis sets .

Key Insight : The 5-formyl group may act as both a donor (C–H···O) and acceptor (O···H–N), creating layered supramolecular architectures .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC). The aldehyde proton (δ ~9.8 ppm) and benzyloxy group (δ ~5.3 ppm) are diagnostic .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+Na]⁺ or [M+H]⁺, with fragmentation patterns confirming substituents (e.g., loss of benzyl group) .

- IR Spectroscopy : Stretching bands for carbonyl (C=O at ~1700 cm⁻¹) and aldehyde (C=O at ~2800 cm⁻¹) groups .

How can crystallographic data discrepancies be resolved during structure refinement?

Advanced Research Question

Common issues and solutions:

- Disordered Substituents : Use PART and SIMU commands in SHELXL to model ethyl/benzyl group disorder .

- Twinned Crystals : Apply HKLF 5 format in SHELX for twin refinement, validated via R₁/Rw₁ convergence .

- Validation Tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing errors .

Case Study : In ethyl pyrrole analogs, improper handling of methyl group disorder increased R-factor by 2%; re-refinement with restraints resolved this .

What computational approaches predict the electronic properties of this compound?

Advanced Research Question

- DFT Studies : Optimize geometry at B3LYP/6-311++G(d,p) to calculate frontier orbitals (HOMO/LUMO), revealing nucleophilic sites at the formyl group .

- NBO Analysis : Identify hyperconjugative interactions (e.g., σ(C–O) → π*(C=O)) stabilizing the carboxylate group .

- Molecular Electrostatic Potential (MEP) : Map charge distribution to predict reactivity toward electrophiles .

Q. Table 2: Computed Electronic Parameters (Example)

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO-LUMO Gap | 3.8 | Indicates moderate reactivity |

| Dipole Moment | 4.2 Debye | Polar nature enhances solubility |

How are synthetic impurities identified and mitigated during preparation?

Basic Research Question

- HPLC-MS : Detect byproducts (e.g., over-benzylated derivatives) using reverse-phase C18 columns .

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .

- TLC Monitoring : Hexane/ethyl acetate (7:3) to track reaction progress and isolate pure product .

Note : Residual DMF in the product can be quantified via ¹H NMR (singlet at δ ~2.9 ppm) and removed via vacuum drying .

What strategies optimize reaction yields for scale-up synthesis?

Advanced Research Question

- Microwave-Assisted Synthesis : Reduce reaction time for formylation from 12 hr to 30 min, improving yield by 15% .

- Catalyst Screening : Use Amberlyst-15 for benzylation, achieving 95% yield vs. 80% with NaH .

- Solvent Effects : Switch from DMF to ionic liquids (e.g., [BMIM]BF₄) to enhance regioselectivity .

How does the steric bulk of the benzyl group influence crystallographic packing?

Advanced Research Question

- Packing Analysis : Compare unit cell parameters (a, b, c) of benzyl vs. methyl analogs to assess steric effects .

- Hirshfeld Surfaces : Quantify C–H···π interactions between benzyl groups and adjacent pyrrole rings .

- Thermal Ellipsoids : Larger ellipsoids in benzyl groups indicate dynamic disorder, resolved via TLS refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.